5-(5-Oxo-1,4-diazepan-1-yl)furan-2-carbaldehyde
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-Oxo-1,4-diazepan-1-yl)furan-2-carbaldehyde typically involves the reaction of 5-formylfuran-2-ylboronic acid with palladium acetate and tri-tert-butylphosphonium tetrafluoroborate in a mixture of dimethyl sulfoxide and water under nitrogen atmosphere . The reaction mixture is then treated with potassium acetate and 6-iodoquinazolin-4(3H)-one, followed by heating to 80°C .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
5-(5-Oxo-1,4-diazepan-1-yl)furan-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: 5-(5-Oxo-1,4-diazepan-1-yl)furan-2-carboxylic acid.
Reduction: 5-(5-Oxo-1,4-diazepan-1-yl)furan-2-methanol.
Substitution: Various halogenated derivatives depending on the substituent used.
Scientific Research Applications
5-(5-Oxo-1,4-diazepan-1-yl)furan-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its unique structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(5-Oxo-1,4-diazepan-1-yl)furan-2-carbaldehyde is not fully understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to alterations in biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Hydroxy-6-quinazolinyl)furan-2-carbaldehyde
- 5-methyl-4-oxo-5-phenyl-4,5-dihydro-2-furancarboxylic acid
Uniqueness
5-(5-Oxo-1,4-diazepan-1-yl)furan-2-carbaldehyde is unique due to the presence of both a diazepane ring and a furan ring in its structure. This combination is not commonly found in other compounds, making it a valuable molecule for research and development .
Properties
Molecular Formula |
C10H12N2O3 |
---|---|
Molecular Weight |
208.21 g/mol |
IUPAC Name |
5-(5-oxo-1,4-diazepan-1-yl)furan-2-carbaldehyde |
InChI |
InChI=1S/C10H12N2O3/c13-7-8-1-2-10(15-8)12-5-3-9(14)11-4-6-12/h1-2,7H,3-6H2,(H,11,14) |
InChI Key |
MVAWIAQYFYRKGO-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCNC1=O)C2=CC=C(O2)C=O |
Origin of Product |
United States |
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